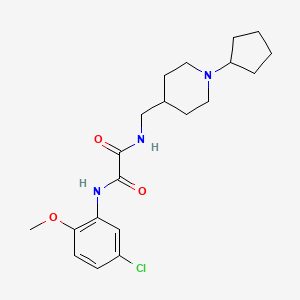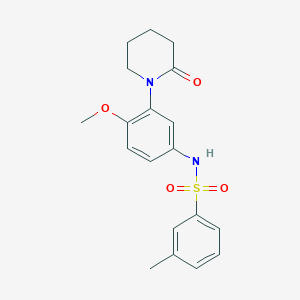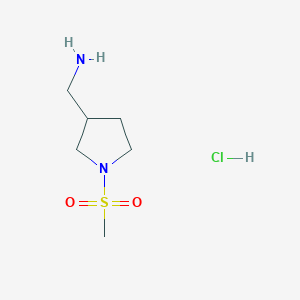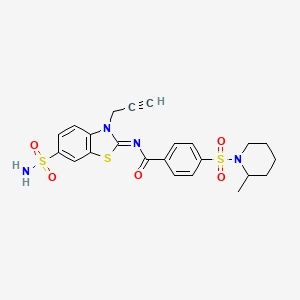
N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide, also known as ABT-288, is a novel and potent dopamine D1 receptor agonist. It has been extensively studied for its potential therapeutic applications in the treatment of cognitive impairment associated with schizophrenia and other neuropsychiatric disorders.
Mecanismo De Acción
N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide is a potent and selective dopamine D1 receptor agonist. It binds to and activates the dopamine D1 receptor, which is primarily located in the prefrontal cortex and is involved in cognitive processes such as working memory, attention, and executive function.
Biochemical and Physiological Effects:
The activation of the dopamine D1 receptor by N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn leads to the activation of protein kinase A (PKA). PKA activation leads to the phosphorylation of various downstream targets, including ion channels and transcription factors, which ultimately leads to the improvement of cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide has several advantages for use in lab experiments. It is highly selective for the dopamine D1 receptor, which reduces the potential for off-target effects. It also has a long half-life, which allows for once-daily dosing. However, N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide has several limitations for use in lab experiments. It is not water-soluble, which can make it difficult to administer. It also has poor brain penetration, which can limit its effectiveness in certain experimental models.
Direcciones Futuras
There are several future directions for the study of N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide. One potential direction is the development of more water-soluble formulations of N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide to improve its administration in lab experiments. Another direction is the investigation of the effects of N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide in combination with other cognitive enhancers, such as acetylcholinesterase inhibitors. Additionally, the potential therapeutic applications of N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide in other neuropsychiatric disorders, such as depression and anxiety, warrant further investigation.
Métodos De Síntesis
The synthesis of N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide involves the reaction of 5-chloro-2-methoxyaniline with 4-(bromomethyl)cyclopent-1-ene in the presence of a palladium catalyst to form the intermediate compound. The intermediate is then reacted with oxalyl chloride and N-(4-piperidinylmethyl)amine to yield N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide.
Aplicaciones Científicas De Investigación
N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide has been extensively studied for its potential therapeutic applications in the treatment of cognitive impairment associated with schizophrenia and other neuropsychiatric disorders. It has been shown to improve working memory, attention, and executive function in preclinical models of cognitive impairment. N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide has also been studied for its potential therapeutic applications in the treatment of Parkinson's disease, attention deficit hyperactivity disorder, and substance abuse disorders.
Propiedades
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClN3O3/c1-27-18-7-6-15(21)12-17(18)23-20(26)19(25)22-13-14-8-10-24(11-9-14)16-4-2-3-5-16/h6-7,12,14,16H,2-5,8-11,13H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUJKEFLRVVCRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloro-2-methoxyphenyl)-N2-((1-cyclopentylpiperidin-4-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2792048.png)
![1-(2-fluorophenyl)-N-(2-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2792049.png)

![2-(4-Fluorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2792052.png)

![N-[3-cyano-4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2792059.png)

![methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2792062.png)

![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2792064.png)
![2-Methyl-6-[4-(pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]pyridazin-3-one](/img/structure/B2792066.png)
![4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2792067.png)
![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(1,3-benzothiazol-2-yl)prop-2-enoate](/img/structure/B2792068.png)
